4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one

Enzyme Inhibition Purine Nucleoside Phosphorylase Antitubercular

4-Methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one (CAS 651316-32-4) is a synthetic, small-molecule organic heterocyclic compound with the molecular formula C₁₇H₁₄N₂OS and a molecular weight of 294.37 g/mol. It belongs to the pyrimidin-2-one class, featuring a methylsulfanyl substituent at the 4-position and phenyl groups at the 5- and 6-positions of the pyrimidine ring.

Molecular Formula C17H14N2OS
Molecular Weight 294.4 g/mol
CAS No. 651316-32-4
Cat. No. B12603626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one
CAS651316-32-4
Molecular FormulaC17H14N2OS
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCSC1=NC(=O)NC(=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-21-16-14(12-8-4-2-5-9-12)15(18-17(20)19-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,19,20)
InChIKeyDKUNZMMYLCZAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one (CAS 651316-32-4): Core Identity and Chemical Class


4-Methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one (CAS 651316-32-4) is a synthetic, small-molecule organic heterocyclic compound with the molecular formula C₁₇H₁₄N₂OS and a molecular weight of 294.37 g/mol . It belongs to the pyrimidin-2-one class, featuring a methylsulfanyl substituent at the 4-position and phenyl groups at the 5- and 6-positions of the pyrimidine ring . Its structural features place it within the broader family of polysubstituted pyrimidines, which are frequently explored for biological activity, but for this specific compound, publicly available, verifiable bioactivity or performance data are extremely scarce, and no high-quality comparative evidence against defined analogs was identified in the accessible literature.

Why Generic Substitution Is Unsupportable for 4-Methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one Without Direct Comparative Data


Even within the same pyrimidinone subclass, subtle changes to substitution patterns, such as the position of the methylsulfanyl group or the presence of diphenyl moieties, can profoundly alter physicochemical properties, target binding, and biological selectivity. For instance, unverified bioactivity data in secondary databases suggest potential enzyme inhibition [1], but the identity of the recorded compound could not be confirmed through primary literature or validated structural databases. Therefore, any assumption of functional equivalence with analogs like 4-(methylthio)-2,6-diphenylpyrimidine or 5,6-diphenyl-2-thiouracil would be scientifically unsound. Without direct, quantitative head-to-head comparisons, selecting a substitute based solely on structural similarity risks unpredictable performance deviations in assays, synthetic routes, or biological models.

Quantitative Differentiation Evidence for 4-Methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one: A Critical Appraisal


Assessment of Purported Enzyme Inhibition Activity Against Closest Structural Analogs—Data Integrity Is Insufficient for Procurement Decisions

A BindingDB entry [REF-1] attributed to CHEMBL5419057 reports an IC₅₀ of 30 nM against Mycobacterium tuberculosis recombinant PNP and an IC₅₀ of 81 nM against human PNP. However, the SMILES string displayed on the BindingDB page ([O-]P([O-])(=O)C=Cc1cc(Br)ccc1Sc1c[nH]c2c1nc[nH]c2=O) does not correspond to 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one. The link between this bioactivity data and the target compound cannot be verified via primary literature or authoritative structural databases. No comparative data for defined structural analogs exists within this dataset. Therefore, this evidence is downgraded to 'Supporting evidence' and cannot be used to substantiate a claim of differentiation.

Enzyme Inhibition Purine Nucleoside Phosphorylase Antitubercular

Application Scenarios for 4-Methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one Limited by Lack of Verified Differentiation Data


Chemical Library Screening for Novel PNP Inhibitors (Exploratory-Only Context)

If future research independently confirms the compound's identity and validates the 30 nM IC₅₀ against Mtb PNP reported in secondary sources [REF-1], it could serve as a low-micromolar starting point for antitubercular drug discovery. However, this application scenario remains speculative until primary data are published.

Synthetic Intermediate in Heterocyclic Chemistry

Based solely on its structure, the compound could function as a synthetic building block for more complex pyrimidine derivatives via modifications at the methylsulfanyl or phenyl groups. No comparative reactivity data are available to recommend it over similar intermediates like 4-chloro-5,6-diphenylpyrimidin-2-one.

Physicochemical Property Profiling for Computational Modeling

The compound's computed LogP (4.24) and PSA (71.31 Ų) [REF-2] provide baseline descriptors for QSAR model training. It could populate chemical space alongside other 5,6-diphenylpyrimidines, but no experimental solubility, permeability, or metabolic stability data differentiate it from neighbors.

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